2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-9-4-1-2-5-10(9)13-6-3-7-15-11(13)14/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQTBCZRKIUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. To date, this specific molecule is not described in peer-reviewed literature, presenting a unique opportunity for discovery and innovation. This document bridges this knowledge gap by proposing robust synthetic pathways and predicting the analytical and spectroscopic profile of the molecule. By combining the privileged N-aryl-1,3-oxazinan-2-one scaffold, a motif found in various bioactive compounds, with the versatile benzonitrile moiety, this molecule represents a promising, unexplored candidate for applications in drug discovery and materials science. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a foundational blueprint for the synthesis, characterization, and future investigation of this compound.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores and reactive functional groups is a cornerstone of novel molecular design. The target molecule, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, is a compelling example of such a design. It fuses two key structural motifs:

-

The 1,3-Oxazinan-2-one Ring: This six-membered cyclic carbamate is a crucial intermediate in the synthesis of pharmaceuticals and amino alcohols.[1] Its derivatives are investigated for a wide range of biological activities, including use as antibiotics, antitumor agents, and analgesics.[2] The ring structure imparts conformational rigidity and specific hydrogen bonding capabilities, which are often essential for molecular recognition at biological targets.

-

The Ortho-Substituted Benzonitrile Group: The benzonitrile unit is a versatile functional group and a common feature in many approved drugs and clinical candidates.[3] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations. Its placement at the ortho position relative to the oxazinanone linkage creates a sterically defined and electronically distinct chemical environment.

The absence of existing data on 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile makes it a "greenfield" area for chemical research. This guide provides the necessary theoretical framework to empower researchers to be the first to synthesize and characterize this molecule, unlocking its potential.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding a new molecule is to define its structure and predict its fundamental properties.

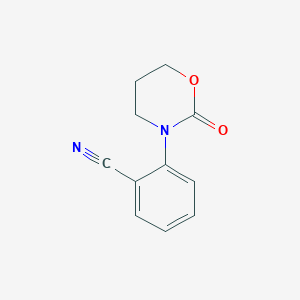

Caption: Chemical structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Formal Charge | 0 | Calculated |

Proposed Synthetic Pathways

The synthesis of this target molecule has not been reported. However, based on established methodologies for constructing N-substituted 1,3-oxazinan-2-ones, two primary retrosynthetic approaches are proposed. The key starting material for both is the commercially available and well-characterized 2-aminobenzonitrile.[4]

Pathway A: One-Pot Three-Component Synthesis

This pathway is adapted from a general and efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones.[5] It leverages a one-pot reaction that combines the amine, a 1,3-dihalopropane, and a carbonate source, providing an elegant and atom-economical route.

Causality: The reaction proceeds via a cascade mechanism. First, the primary amine (2-aminobenzonitrile) reacts with 1,3-dibromopropane in a nucleophilic substitution to form an N-(3-bromopropyl) intermediate. The bicarbonate then acts as both a base and a source for the carbonyl group, facilitating an intramolecular cyclization to form the desired six-membered ring.

Caption: Workflow for the proposed three-component synthesis pathway.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add 1,3-dibromopropane (2.02 g, 10 mmol) and tetraethylammonium bicarbonate (3.82 g, 20 mmol).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminobenzonitrile spot is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure title compound.

Pathway B: Two-Step Synthesis via an Isocyanate Intermediate

This classical approach involves the formation of an isocyanate, a highly reactive intermediate, which then undergoes cyclization with a suitable bifunctional partner. This method offers greater control over the reaction steps, which can be advantageous for optimization.

Causality: 2-aminobenzonitrile is first converted to 2-isocyanatobenzonitrile using a phosgene equivalent like triphosgene. This isocyanate is a powerful electrophile. In the second step, it reacts with 3-chloropropan-1-ol. The alcohol moiety attacks the isocyanate to form a carbamate intermediate. A subsequent base-mediated intramolecular cyclization, where the carbamate nitrogen displaces the chloride, yields the final product.

Caption: Workflow for the proposed two-step isocyanate-based pathway.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 2-Isocyanatobenzonitrile

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and a proton sponge or non-nucleophilic base in anhydrous toluene (50 mL).

-

Reagent Addition: Cool the solution to 0 °C and add a solution of triphosgene (1.48 g, 5 mmol) in anhydrous toluene dropwise. Caution: Triphosgene is highly toxic and moisture-sensitive.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux until TLC or GC-MS analysis indicates complete conversion of the starting material.

-

Isolation: Cool the mixture, filter to remove any salts, and carefully concentrate under reduced pressure to obtain crude 2-isocyanatobenzonitrile, which should be used immediately in the next step.

-

-

Step 2: Cyclization

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add 3-chloropropan-1-ol (0.95 g, 10 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (40 mL) at 0 °C.

-

Alkoxide Formation: Stir for 30 minutes at 0 °C to form the sodium alkoxide.

-

Isocyanate Addition: Add a solution of the crude 2-isocyanatobenzonitrile from Step 1 in anhydrous THF (10 mL) dropwise to the alkoxide suspension at 0 °C.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography as described in Pathway A.

-

Proposed Methods for Structural Elucidation

Confirming the identity and purity of the newly synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for structural confirmation.

Table 2: Predicted Spectroscopic Data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

| Technique | Predicted Observation | Rationale |

|---|---|---|

| ¹H NMR | δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H), δ 4.4 (t, 2H, O-CH₂), δ 3.8 (t, 2H, N-CH₂), δ 2.2 (p, 2H, CH₂-CH₂-CH₂) | Based on data for N-aryl oxazinanones and substituted benzonitriles.[5] The aromatic protons will be in the typical downfield region. The oxazinanone protons will show characteristic triplet and pentet patterns due to coupling. |

| ¹³C NMR | δ ~153 (C=O), δ ~140 (Ar-C-N), δ 134-135 (Ar-CH), δ 128-130 (Ar-CH), δ ~118 (C≡N), δ ~110 (Ar-C-CN), δ ~66 (O-CH₂), δ ~45 (N-CH₂), δ ~22 (CH₂-CH₂-CH₂) | The carbonyl carbon of the cyclic carbamate is expected around 153 ppm.[5] The nitrile carbon will be downfield, and the quaternary carbon attached to the nitrile will be shielded.[6] |

| FT-IR | ~2225 cm⁻¹ (C≡N stretch, strong, sharp), ~1690 cm⁻¹ (C=O stretch, strong), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-N stretch) | The nitrile stretch is highly characteristic. The cyclic carbamate carbonyl typically appears around 1690-1710 cm⁻¹.[5] |

| MS (EI) | m/z (%) = 202 [M]⁺, 145 [M-C₃H₅O]⁺, 118 [C₇H₆N₂]⁺, 102 [C₇H₄N]⁺ | The molecular ion peak at 202 is expected. Key fragments would arise from the cleavage of the oxazinanone ring and loss of the benzonitrile moiety. |

Potential Applications and Future Directions

The fusion of the benzonitrile and 1,3-oxazinan-2-one scaffolds suggests several promising avenues for investigation:

-

Medicinal Chemistry: Many kinase inhibitors feature a benzonitrile moiety for interaction with the hinge region of the ATP binding pocket. The novel N-aryl oxazinanone scaffold could be explored as a unique vector for positioning the nitrile group and achieving novel binding modes. The general biological relevance of oxazines also suggests potential for screening against bacterial, viral, or cancer cell lines.[2][3]

-

Materials Science: The polar nature of the carbamate and nitrile groups, combined with the rigid aromatic structure, could impart interesting properties for applications in organic electronics or as components of specialty polymers.

Future research should focus on the successful synthesis and full characterization of the title compound. Following this, a systematic exploration of its biological activity through high-throughput screening is warranted. Furthermore, the ortho-nitrile group serves as a versatile chemical handle for the synthesis of a library of derivatives, such as tetrazoles or amidines, to conduct a thorough structure-activity relationship (SAR) study.

Conclusion

While 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile remains a hypothetical molecule at present, this technical guide has established a strong, evidence-based foundation for its creation and study. By leveraging established synthetic methodologies for its constituent parts, we have proposed two viable and robust synthetic pathways. Furthermore, we have provided a detailed, predicted spectroscopic profile that will be indispensable for its characterization. This document serves as a call to action for the research community to synthesize this novel compound and explore its potential to contribute to the fields of drug discovery and materials science.

References

-

Trifunovic, J., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthetic Communications, 40(15), 2292-2301. Available at: [Link]

-

Mukaiyama, T., & Hoshino, T. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]

- Polevshchikov, P. I., et al. Method of 2-aminobenzonitrile synthesis. RU1772103C.

-

Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. Available at: [Link]

-

Kim, B. H., & Lee, S. J. (2001). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 66(24), 8134-8137. Available at: [Link]

-

Li, J., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6271. Available at: [Link]

- Ionescu, C., & Service, U. C. (1993). Preparation of n-aryl amides from isocyanates. US5260483A.

-

Turgut, Z., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6). Available at: [Link]

-

de la Torre, D., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Available at: [Link]

-

Singh, G., & Singh, A. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Organic & Medicinal Chem IJ, 12(8). Available at: [Link]

-

Das, S., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6848-6853. Available at: [Link]

-

Aobchey. (n.d.). 2-Aminobenzonitrile 1885-29-6. Aobchey. Available at: [Link]

-

Reddy, B. V. S., et al. (2014). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. Organic Letters, 16(21), 5684-5687. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive scientific overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a novel chemical entity with significant potential in medicinal chemistry and drug development. Due to its novelty, this document synthesizes information from closely related analogs and foundational chemical principles to project its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: A Molecule of Interest

2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a unique organic molecule that marries two pharmacologically significant scaffolds: the 1,3-oxazinan-2-one ring and a benzonitrile moiety. The 1,3-oxazinan-2-one is a six-membered cyclic carbamate, a structural motif present in a number of biologically active compounds, including antibacterial and anticancer agents.[1][2] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is a well-established pharmacophore and a versatile synthetic intermediate in drug development, known for its role in enzyme inhibition and as a bioisostere for other functional groups.[3][4]

The specific linkage of these two moieties, with the benzonitrile at the 2-position of the phenyl ring attached to the nitrogen of the oxazinanone ring, suggests a unique conformational and electronic profile that could translate into novel biological activities. This guide will explore these potential attributes in detail.

Caption: Chemical Structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

Physicochemical Properties

While empirical data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is not available, its properties can be predicted based on its constituent parts and data from analogous compounds.

| Property | Predicted Value / Description |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile |

| CAS Number | Not assigned (as of January 2026) |

| Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. |

| Melting Point | Estimated to be in the range of 100-150 °C, based on related N-aryl cyclic carbamates. |

| LogP (predicted) | ~1.5 - 2.5, suggesting moderate lipophilicity and potential for good cell permeability. |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms and the nitrile nitrogen) |

| Hydrogen Bond Donors | 0 |

Synthesis and Reactivity

The synthesis of N-substituted 1,3-oxazinan-2-ones can be achieved through several established methods.[5] A plausible and efficient route for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile would involve the cyclization of a suitable precursor derived from 2-aminobenzonitrile.

A generalized, high-yielding synthesis of 1,3-oxazinan-2-ones involves the reaction of 3-amino-1-propanols with a carbonylating agent.[6] For the target molecule, a key intermediate would be N-(2-cyanophenyl)-3-hydroxypropanamide, which can be cyclized. An alternative one-pot synthesis could involve the reaction of 2-aminobenzonitrile with 1,3-diol in the presence of a dialkyl carbonate.[7]

Generalized Experimental Protocol for Synthesis

This protocol is a conceptual adaptation of known procedures for the synthesis of N-aryl-1,3-oxazinan-2-ones.

Step 1: Synthesis of 3-chloro-N-(2-cyanophenyl)propanamide

-

In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

-

Dissolve the 3-chloro-N-(2-cyanophenyl)propanamide (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add a strong, non-nucleophilic base like sodium hydride (1.5 eq) portion-wise at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature or with gentle heating (50-60 °C) for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Caption: Conceptual model of kinase inhibition by the target compound.

Analytical and Spectroscopic Profile

The structural confirmation of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, likely in the range of 7.0-8.0 ppm. The methylene protons of the oxazinanone ring would appear as multiplets in the upfield region, typically around 2.0-4.5 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the nitrile carbon around 115-120 ppm and a signal for the carbonyl carbon of the cyclic carbamate around 150-155 ppm. [8]The aromatic carbons would resonate in the 110-140 ppm range, and the aliphatic carbons of the oxazinanone ring would be in the 20-70 ppm region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 202. Key fragmentation patterns would likely involve the loss of CO₂ from the carbamate and cleavage of the oxazinanone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band for the C≡N stretch of the nitrile group is expected around 2220-2240 cm⁻¹. A strong carbonyl (C=O) stretch for the cyclic carbamate should appear around 1680-1700 cm⁻¹.

Conclusion

2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a promising, albeit currently under-explored, chemical scaffold. By combining the established pharmacological relevance of the benzonitrile moiety with the versatile 1,3-oxazinan-2-one core, this molecule presents a compelling starting point for the design of novel therapeutic agents. The synthetic routes are plausible with modern organic chemistry techniques, and the potential for diverse biological activity, particularly in oncology and infectious diseases, warrants further investigation. This technical guide serves as a foundational document to inspire and direct future research into this and related classes of compounds.

References

Sources

- 1. Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide (CAS Number: 1507014-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the exploration of novel chemical scaffolds that offer unique pharmacological profiles. Among these, the 1,2-benzisothiazole 1,1-dioxide core has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide (CAS Number: 1507014-82-5), a molecule of interest for its potential therapeutic applications. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and the broader class of benzisothiazole derivatives to provide a foundational understanding for researchers.

Chemical Structure and Isomerism

The definitive structure of 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide is presented below. The molecule consists of a bicyclic 1,2-benzisothiazole 1,1-dioxide core, which is substituted at the 3-position with an amino group that is further functionalized with a 3,4-dimethylphenyl moiety. The presence of the sulfone group (1,1-dioxide) is a key feature, influencing the electronic and conformational properties of the molecule.

Caption: Chemical structure of 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₂S | - |

| Molecular Weight | 286.35 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility is expected. | Inferred from structural analysis |

| pKa | The amino group is expected to be weakly basic. | Inferred from structural analysis |

Synthesis and Methodologies

A plausible synthetic route to 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide can be conceptualized based on established methods for the synthesis of related 3-aminobenzisothiazole dioxides. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the 1,2-benzisothiazole 1,1-dioxide core with the desired amine.

A representative synthetic workflow is outlined below:

Caption: A representative synthetic workflow for the preparation of the target compound.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on the synthesis of similar compounds. Optimization of reaction conditions would be necessary.

-

Reaction Setup: To a solution of 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add 3,4-dimethylaniline (1.1 eq) and a base such as potassium carbonate (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide.

Potential Applications in Drug Development

While direct biological data for 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide is not available, the 1,2-benzisothiazole 1,1-dioxide scaffold is present in a number of compounds with diverse pharmacological activities. This suggests potential avenues for investigation for the title compound.

-

Anti-inflammatory and Analgesic Activity: Certain derivatives of this scaffold have shown potent anti-inflammatory and analgesic properties.

-

Enzyme Inhibition: The structural features of this class of compounds make them candidates for targeting various enzymes implicated in disease.

-

Antimicrobial Activity: Some benzisothiazole derivatives have been explored for their antibacterial and antifungal activities.

Safety and Handling

Specific safety and toxicity data for 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide are not available. Therefore, it should be handled with the standard precautions for a novel chemical substance of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide represents a molecule of interest within the broader class of biologically active benzisothiazole derivatives. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its structure, potential synthetic routes, and likely physicochemical properties based on the analysis of related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Synthesis and biological activity of novel 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives.Journal of Medicinal Chemistry.

- A practical synthesis of 3-amino-1,2-benzisothiazole 1,1-dioxides via palladium-catalyzed amination.Tetrahedron Letters.

-

PubChem Database. National Center for Biotechnology Information. [Link] (This is a general reference to a database where information on related compounds can be found).

-

SciFinder Database. Chemical Abstracts Service. [Link] (This is a general reference to a comprehensive chemical database).

IUPAC name for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Prospective Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a heterocyclic compound featuring a 1,3-oxazinan-2-one core N-substituted with a benzonitrile moiety. While specific research on this exact molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by analyzing its constituent functional groups and drawing from established principles in organic synthesis and medicinal chemistry. We will detail a plausible, high-yield synthetic pathway, outline methods for its structural characterization, tabulate its predicted physicochemical properties, and explore its potential as a scaffold in drug discovery based on the known bioactivities of related analogues. This document is intended for researchers and professionals in chemical synthesis and drug development, providing a foundational understanding and a practical framework for future investigation.

Introduction and Chemical Rationale

2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents an intriguing molecular architecture that marries two key chemical scaffolds: the 1,3-oxazinan-2-one ring and the o-substituted benzonitrile group. The 1,3-oxazinan-2-one is a six-membered cyclic carbamate. This heterocyclic core is a known "privileged structure" in medicinal chemistry, appearing in a range of bioactive compounds, including inhibitors of enzymes like the fatty acid amide hydrolase (FAAH). Its conformational pre-organization and ability to participate in hydrogen bonding make it an attractive scaffold for designing targeted therapeutics.

The benzonitrile group, particularly when ortho-substituted, serves as a versatile chemical handle and a modulator of electronic and steric properties. The nitrile moiety is a bioisostere for various functional groups and can act as a hydrogen bond acceptor or participate in key interactions with biological targets. Its presence on the phenyl ring ortho to the point of attachment with the oxazinanone ring suggests a conformationally constrained structure that could be beneficial for receptor binding selectivity.

This guide will therefore proceed from a position of informed chemical extrapolation, presenting a logical and experimentally sound approach to the synthesis and study of this compound.

Proposed Synthesis Pathway: N-Arylation

The most direct and industrially scalable approach to synthesizing 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The SNAr pathway, detailed below, is often preferred for its operational simplicity and cost-effectiveness when a sufficiently activated aryl halide is available.

Synthetic Workflow Diagram

Caption: Proposed SNAr synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile via N-arylation of 1,3-oxazinan-2-one.

Materials:

-

1,3-Oxazinan-2-one (1.0 eq)

-

2-Fluorobenzonitrile (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-oxazinan-2-one and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until the solids are suspended (approx. 0.1 M concentration).

-

Reagent Addition: Add 2-fluorobenzonitrile to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a high-boiling polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, increasing the nucleophilicity of the deprotonated oxazinanone nitrogen.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The expected properties are summarized below.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Based on chemical structure |

| Molecular Weight | 202.21 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | 120-140 °C (estimated) | Estimation based on analogous N-aryl heterocyclic compounds |

| Solubility | Soluble in DMSO, DCM, Acetone; sparingly soluble in water | Based on polarity of functional groups |

| logP | 1.5 - 2.5 (estimated) | Computational prediction (e.g., using ALOGPS) |

Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring (typically in the 7.5-8.0 ppm region) and the aliphatic protons of the oxazinanone ring. The methylene protons adjacent to the oxygen (-O-CH₂-) would appear downfield (around 4.4 ppm) compared to those adjacent to the nitrogen (-N-CH₂-, around 3.8 ppm) and the central methylene group (-CH₂-, around 2.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the carbamate at ~155 ppm, the nitrile carbon at ~117 ppm, and various aromatic and aliphatic carbons throughout the structure.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands are expected for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the cyclic carbamate carbonyl (C=O) stretch around 1690-1710 cm⁻¹.

-

HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecule ([M+H]⁺ or [M+Na]⁺), confirming its elemental composition.

Prospective Biological Activity and Research Applications

While 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile itself is not a known drug, its structural components suggest a strong potential for biological activity, particularly in targeting enzymes or receptors within the central nervous system.

Rationale for Biological Screening

-

Enzyme Inhibition: The 1,3-oxazinan-2-one scaffold is a core feature of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. The carbamate carbonyl is crucial for forming a covalent bond with a serine nucleophile in the FAAH active site.

-

Receptor Modulation: Benzonitrile-containing molecules have been developed as modulators for various receptors, including cannabinoid receptors and ion channels. The nitrile group can serve as a key pharmacophoric element for binding affinity.

Hypothetical Mechanism of Action as an FAAH Inhibitor

A plausible hypothesis is that 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile could act as an irreversible inhibitor of FAAH. The benzonitrile group would serve as the recognition element, directing the molecule to the active site, where the strained carbamate ring can be attacked by the catalytic serine residue (Ser241).

SMILES string for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a molecule of significant interest to researchers and professionals in drug development. By merging the well-established pharmacological importance of the 1,3-oxazinan-2-one scaffold with the unique electronic properties of the benzonitrile moiety, this compound emerges as a compelling candidate for further investigation. This document will detail its structure, propose robust synthetic pathways, and explore its potential applications in medicinal chemistry, all grounded in established scientific principles and methodologies.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 1,3-oxazinan-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic structure have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-malarial, anti-bacterial, and anti-inflammatory properties[1]. The inclusion of a benzonitrile group, particularly at the 2-position, introduces a potent electron-withdrawing cyano group that can significantly influence the molecule's electronic distribution, metabolic stability, and potential for specific biological interactions. The strategic combination of these two pharmacophores in 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggests a molecule with novel therapeutic potential, meriting a detailed exploration of its synthesis and properties.

Molecular Structure and Physicochemical Properties

The canonical , deduced from its chemical name, is N#Cc1ccccc1N1C(=O)OCCC1. A thorough search of chemical databases, including PubChem, indicates that this specific molecule is not widely documented, suggesting its novelty and the opportunity for original research.

The key structural features are a planar benzonitrile ring attached via the nitrogen atom of a saturated, six-membered 1,3-oxazinan-2-one ring. The ortho-position of the cyano group on the benzene ring is expected to induce some steric hindrance, potentially influencing the conformation of the molecule and its binding to biological targets.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

| Topological Polar Surface Area | 53.6 Ų | Calculated |

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthetic Pathways

The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile can be approached through two primary retrosynthetic strategies. The first involves the formation of the 1,3-oxazinan-2-one ring followed by N-arylation, while the second builds the heterocyclic ring onto a pre-existing N-aryl compound.

Pathway A: N-Arylation of a Pre-formed 1,3-Oxazinan-2-one Ring

This is arguably the more direct and well-precedented approach. It involves a two-step process, beginning with the synthesis of the parent 1,3-oxazinan-2-one, followed by a cross-coupling reaction to introduce the 2-cyanophenyl group.

A green and efficient method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of 1,3-diols with amines in the presence of a dialkyl carbonate[2]. For the parent ring, 3-amino-1-propanol can be cyclized using a carbonylating agent.

Experimental Protocol:

-

To a solution of 3-amino-1-propanol (1 equivalent) in a suitable solvent such as acetonitrile, add a carbonylating agent like triphosgene or diethyl carbonate (1.1 equivalents).

-

Add a non-nucleophilic base, for example, triethylamine (1.2 equivalents), to scavenge the acid produced during the reaction.

-

Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,3-oxazinan-2-one.

Causality: The use of a carbonylating agent allows for the efficient formation of the cyclic carbamate. The base is crucial to drive the reaction to completion by neutralizing the acidic byproducts.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[3][4][5]. This reaction is well-suited for the N-arylation of amides and carbamates.

Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 1,3-oxazinan-2-one (1 equivalent), 2-bromobenzonitrile (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).

-

Add a strong, non-nucleophilic base, for instance, cesium carbonate (1.5 equivalents), and a dry, aprotic solvent like toluene or dioxane.

-

Degas the reaction mixture and heat it to 80-110 °C. Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite.

-

Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the residue by flash column chromatography to obtain 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.

Causality: The palladium catalyst, in conjunction with a phosphine ligand, forms a catalytically active species that undergoes oxidative addition with the aryl halide. The base is essential for the deprotonation of the 1,3-oxazinan-2-one, allowing it to act as a nucleophile in the catalytic cycle. The choice of ligand is critical to promote the reductive elimination step and prevent side reactions.

Alternative Step 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction[6][7]. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an effective alternative.

Experimental Protocol:

-

Combine 1,3-oxazinan-2-one (1 equivalent), 2-iodobenzonitrile (1.2 equivalents), copper(I) iodide (10-20 mol%), and a ligand such as L-proline (20-40 mol%) in a sealed tube.

-

Add a base like potassium carbonate (2 equivalents) and a high-boiling polar solvent such as DMSO or DMF.

-

Heat the reaction mixture to 100-150 °C for 12-24 hours.

-

After cooling, dilute the mixture with water and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Causality: The copper catalyst facilitates the coupling of the aryl halide with the nitrogen nucleophile. The ligand helps to solubilize the copper salt and accelerate the reaction. Higher temperatures are typically required to overcome the activation energy of this reaction.

Caption: Proposed two-step synthesis of the target molecule via ring formation followed by N-arylation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Pathway B: Ring Formation on an N-Aryl Precursor

This alternative strategy involves first attaching the nitrogen atom to the aromatic ring and then constructing the 1,3-oxazinan-2-one ring.

Conceptual Workflow:

-

Synthesis of N-(2-cyanophenyl)-3-hydroxypropanamide: This intermediate could be synthesized by the amidation of 2-aminobenzonitrile with 3-hydroxypropanoic acid or its activated derivative (e.g., acid chloride or ester).

-

Intramolecular Cyclization: The resulting N-(2-cyanophenyl)-3-hydroxypropanamide could then undergo an intramolecular cyclization to form the desired 1,3-oxazinan-2-one ring. This cyclization could potentially be promoted by reagents like phosgene or its equivalents.

While conceptually sound, this pathway may present challenges in the selective reaction of the amino group of 2-aminobenzonitrile without interference from the cyano group, and the cyclization step may require careful optimization.

Potential Applications in Drug Discovery

The structural features of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggest several promising avenues for its application in drug discovery.

-

Anticancer Agents: Many heterocyclic compounds, including those with oxazine scaffolds, exhibit potent anti-proliferative activity. The benzonitrile moiety is also present in several approved anticancer drugs. This molecule could be investigated for its ability to inhibit key cancer-related enzymes or signaling pathways.

-

Antimicrobial and Antifungal Agents: The 1,3-oxazine ring is a known pharmacophore in antimicrobial and antifungal compounds[8]. The unique electronic nature of the 2-cyanophenyl substituent could lead to novel interactions with microbial targets.

-

Anti-inflammatory and Analgesic Properties: Certain oxazine derivatives have shown anti-inflammatory and analgesic effects[1][9]. This molecule could be screened in relevant assays to evaluate its potential in these therapeutic areas.

-

Central Nervous System (CNS) Activity: The 1,3-oxazine scaffold has been explored for its potential to modulate serotonin and dopamine receptors, suggesting possible applications in treating neurological and psychiatric disorders[8].

Sources

- 1. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3-Oxazine Derivatives

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on the Enduring Legacy and Evolving Potential of 1,3-Oxazines.

The 1,3-oxazine core, a six-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, represents a cornerstone in the architecture of biologically active molecules and advanced materials. Its journey from an incidental product of early condensation chemistry to a deliberately sought-after "privileged scaffold" in modern drug discovery is a compelling narrative of evolving synthetic strategies and deepening mechanistic understanding. This guide provides an in-depth exploration of the historical milestones, key synthetic innovations, and the ever-expanding application landscape of 1,3-oxazine derivatives, offering field-proven insights for today's researchers.

The Pre-Dawn Era: Unwitting Encounters with a Versatile Heterocycle

Prior to their formal characterization, the chemical logic for the formation of 1,3-oxazine rings was being laid in the foundational studies of condensation reactions in the late 19th and early 20th centuries. The acid- or base-catalyzed reactions of phenols, formaldehyde, and amines, explored for the synthesis of resins and other materials, undoubtedly produced a complex mixture of products, likely including 1,3-oxazine-like structures. However, the analytical tools of the era were insufficient to isolate and definitively identify these heterocyclic entities within the polymeric matrices.

These early explorations, while not directly aimed at 1,3-oxazine synthesis, were crucial in establishing the fundamental reactivity patterns that would later be harnessed for their targeted construction. The propensity of phenols to undergo ortho- and para-aminoalkylation with formaldehyde and amines set the stage for the development of controlled cyclization strategies.

A Landmark Discovery: The Mannich Reaction and the Birth of Aromatic 1,3-Oxazines

The year 1944 marks a pivotal moment in the history of 1,3-oxazine chemistry with the seminal work of Holly and Cope. They were the first to systematically synthesize and characterize aromatic 1,3-oxazines through a Mannich-type reaction involving phenols, formaldehyde, and primary amines.[1][2] This discovery provided a reliable and straightforward route to this class of compounds, opening the door for the exploration of their chemical and physical properties.

The causality behind this experimental choice lies in the predictable reactivity of the components. The Mannich reaction, named after Carl Mannich, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In the case of phenol, the acidic ortho-protons readily react with the in-situ formed iminium ion from formaldehyde and a primary amine, leading to a Mannich base. Subsequent intramolecular cyclization through the attack of the phenolic hydroxyl group on the aminomethyl moiety yields the stable six-membered 1,3-oxazine ring.

Experimental Protocol: The Classic Mannich Synthesis of a 1,3-Benzoxazine

Objective: To synthesize a representative 3-alkyl-3,4-dihydro-2H-benzo[e][3][4]oxazine.

Materials:

-

Phenol (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.2 eq)

-

Primary amine (e.g., methylamine, 1.1 eq)

-

Ethanol (as solvent)

Procedure:

-

To a solution of the primary amine in ethanol, add the aqueous formaldehyde solution dropwise with stirring at room temperature.

-

To this mixture, add a solution of phenol in ethanol.

-

The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), during which the cyclization occurs.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Self-Validating System: The purity and identity of the synthesized 1,3-benzoxazine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the O-CH₂-N and Ar-CH₂-N protons in the ¹H NMR spectrum provide definitive evidence of the oxazine ring formation.

Caption: Mechanism of the Mannich reaction for 1,3-oxazine synthesis.

The Betti Reaction: A Powerful Tool for Naphthoxazine Synthesis

At the beginning of the 20th century, the Italian chemist Mario Betti developed a three-component reaction between 2-naphthol, aldehydes, and ammonia or primary amines to produce aminobenzylnaphthols, now known as Betti bases. While the initial focus was on the open-chain products, this reaction also provides a direct and efficient route to naphthoxazines, a class of fused 1,3-oxazine derivatives.[1] The Betti reaction is essentially a variation of the Mannich reaction, tailored for the highly reactive naphthol scaffold.

The Betti reaction has proven to be particularly valuable for the synthesis of chiral naphthoxazines by employing chiral amines. These chiral derivatives have found applications as ligands in asymmetric catalysis.

Experimental Protocol: Betti Synthesis of a Naphthoxazine

Objective: To synthesize a 1,3-disubstituted-2,3-dihydro-1H-naphtho[1,2-e][3][4]oxazine.

Materials:

-

2-Naphthol (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Ammonia (aqueous solution) or a primary amine (1.1 eq)

-

Ethanol (as solvent)

Procedure:

-

A mixture of 2-naphthol, the aldehyde, and the amine in ethanol is stirred at room temperature or gently heated.

-

The reaction typically proceeds to completion within a few hours, often with the product precipitating out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization.

Self-Validating System: The structure of the naphthoxazine can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, Mass Spectrometry). The disappearance of the aldehydic proton signal and the appearance of characteristic signals for the oxazine ring protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Caption: A simplified workflow of the Betti reaction for naphthoxazine synthesis.

The Post-War Era and Beyond: Diversification of Synthetic Methodologies

Following the pioneering work of Holly and Cope, the field of 1,3-oxazine synthesis witnessed a significant expansion of methodologies, driven by the increasing recognition of their potential in various applications, particularly in medicinal chemistry.

Cyclo-condensation Reactions

A versatile and widely employed method for the synthesis of 1,3-oxazine derivatives is the cyclo-condensation of primary aliphatic or cyclic amines with formaldehyde and substituted phenols.[3] This approach offers a high degree of flexibility in introducing diverse substituents onto the oxazine scaffold. The reaction conditions, such as temperature, solvent, and the nature of the substituents on the phenol and amine, play a crucial role in determining the reaction's efficiency and yield.[3]

Synthesis from Chalcones

Chalcones, α,β-unsaturated ketones, have emerged as valuable precursors for the synthesis of 1,3-oxazine derivatives. The reaction of chalcones with urea or thiourea in the presence of a base leads to the formation of the corresponding oxazine or thiazine rings.[4] This method provides access to a wide range of substituted 1,3-oxazines with potential anti-inflammatory and antioxidant activities.

Modern Catalytic and Greener Approaches

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly methods for 1,3-oxazine synthesis. This has led to the exploration of various catalytic systems and greener reaction conditions.

-

Metal-Catalyzed Reactions: The use of metal catalysts, such as gallium(III) nitrate, has been shown to facilitate the synthesis of certain 1,3-oxazine derivatives in high yields under mild conditions.[3]

-

Solvent-Free and Microwave-Assisted Synthesis: To address the environmental concerns associated with traditional organic solvents, solvent-free and microwave-assisted synthetic protocols have been developed. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures.[5]

Seminal 1,3-Oxazine Derivatives and Their Impact

The exploration of 1,3-oxazine derivatives has yielded a plethora of compounds with significant biological activities and material properties.

| Derivative Class | Key Structural Features | Noteworthy Applications & Historical Significance |

| Benzoxazines | Fused benzene and 1,3-oxazine rings | Precursors to high-performance polybenzoxazine resins with excellent thermal stability and flame retardancy. Their development has been a significant advancement in polymer chemistry. |

| Naphthoxazines | Fused naphthalene and 1,3-oxazine rings | Chiral derivatives are used as ligands in asymmetric catalysis. Some have shown potential as anticancer and antifungal agents.[3] |

| Biologically Active Oxazines | Diverse substitutions on the oxazine core | Exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The discovery of their diverse bioactivities has established the 1,3-oxazine scaffold as a "privileged" structure in medicinal chemistry.[3][4] |

| Oxazine Dyes | Extended π-conjugated systems | Used as fluorescent probes and laser dyes due to their excellent photophysical properties.[1] |

The Future of 1,3-Oxazine Chemistry: A Forward Look

The rich history of 1,3-oxazine derivatives is a testament to their enduring importance in synthetic and medicinal chemistry. The journey from their serendipitous formation to their rational design as targeted therapeutics and advanced materials is far from over. Future research in this field is likely to focus on:

-

Development of Novel Stereoselective Syntheses: The synthesis of enantiomerically pure 1,3-oxazine derivatives remains a key challenge and a major area of focus for applications in asymmetric catalysis and as chiral drugs.

-

Exploration of New Biological Targets: The "privileged" nature of the 1,3-oxazine scaffold will continue to inspire the design and synthesis of new derivatives for a wide range of therapeutic targets.

-

Advancements in "Green" Synthetic Methodologies: The development of more sustainable and environmentally benign synthetic routes will be crucial for the large-scale production of 1,3-oxazine-based compounds.

-

Expansion into Materials Science: The unique properties of polybenzoxazines will likely lead to their application in new and emerging technologies, such as advanced composites, coatings, and electronic materials.

The continued exploration of the chemistry and applications of 1,3-oxazine derivatives promises to yield exciting new discoveries and innovations, further solidifying their status as a truly remarkable class of heterocyclic compounds.

References

- Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. (2025-02-25).

- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944.

-

Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 89-96.

- Synthesis and Characterizations of New 1,3-Oxazine Derivatives.

- Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines.

Sources

A Technical Guide to the Potential Biological Activities of Oxazinone-Benzonitrile Compounds

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. This guide delves into the compelling potential of a novel class of compounds emerging from the strategic fusion of two such scaffolds: the oxazinone ring and the benzonitrile moiety. Separately, these structures are well-documented pharmacophores, each contributing to a diverse array of biological activities. The oxazinone core, a six-membered heterocycle containing nitrogen and oxygen, is a versatile template found in compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Concurrently, the benzonitrile group, a benzene ring substituted with a cyano group, is a key feature in numerous therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and a bioisostere for various functional groups.[4]

This document will provide a comprehensive exploration of the known biological activities associated with each of these core structures, supported by mechanistic insights and established experimental protocols. We will then venture into the prospective therapeutic landscape of hybrid oxazinone-benzonitrile compounds, postulating how their combined structural features could yield synergistic or entirely novel pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

The Anticancer Potential: A Multi-pronged Attack on Malignancy

The fight against cancer necessitates a diverse arsenal of therapeutic strategies, and both oxazinone and benzonitrile derivatives have independently shown significant promise in this domain. Their mechanisms of action are varied, targeting key pathways involved in cancer cell proliferation, survival, and migration.

Oxazinone Derivatives: Targeting Key Oncogenic Pathways

The oxazinone scaffold has been successfully incorporated into a range of anticancer agents. A notable example is the development of 2H-benzo[b][4]oxazin-3(4H)-one derivatives, which have been shown to induce DNA damage and autophagy in cancer cells. Some of these compounds are believed to function by inserting into the DNA of tumor cells, leading to cell death.[5] Furthermore, certain benzoxazinone derivatives have been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc oncogene.[6] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, thereby suppressing its transcription.[6]

Another critical area of cancer therapy is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. Quinazoline derivatives, which share structural similarities with benzoxazinones, are well-established as tyrosine kinase inhibitors.[7] They have been successfully developed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[7] More recently, quinazolinone hydrazide triazole derivatives have been synthesized as inhibitors of the MET receptor tyrosine kinase, which is amplified in certain lung cancers.[8]

Benzonitrile Derivatives: Disrupting Cellular Machinery and Immune Evasion

The benzonitrile moiety is a versatile component in the design of anticancer drugs. Its derivatives have been shown to act through several distinct mechanisms:

-

Tubulin Polymerization Inhibition: Certain benzonitrile compounds disrupt the dynamics of microtubules, essential components of the cellular skeleton. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

-

Kinase Inhibition: Benzonitrile derivatives have been developed as inhibitors of various kinases implicated in cancer, such as mTOR and Tankyrase.[4]

-

Immune Checkpoint Inhibition: In the burgeoning field of immuno-oncology, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized to block the interaction between the PD-1 protein on T-cells and its ligand PD-L1 on cancer cells. This inhibition prevents cancer cells from evading the immune system.[4]

The Synergistic Promise of Oxazinone-Benzonitrile Hybrids

The distinct yet complementary anticancer mechanisms of oxazinone and benzonitrile derivatives suggest that hybrid molecules could exhibit enhanced efficacy. A hypothetical oxazinone-benzonitrile compound could, for instance, simultaneously target a specific kinase through its oxazinone core while the benzonitrile moiety contributes to improved binding affinity or modulates pharmacokinetic properties. This dual-action approach could potentially overcome drug resistance and lead to more potent and selective anticancer agents.

Data Summary: Anticancer Activity of Representative Compounds

| Compound Class | Specific Derivative(s) | Target Cancer Cell Line(s) | Reported IC50 Values | Reference |

| Quinazoline | Erlotinib conjugate | A431, HCC827 | 0.001–0.88 μM | |

| Quinazoline | Compound 17 | MiaPaCa2 | 1.32 μM | [7] |

| Quinazolinone Hydrazide Triazole | Compound CM9 | EBC-1 (lung cancer) | 8.6 μM | [8] |

| Benzoxazinone Derivatives | Compounds 14b, 14c | A549 (lung cancer) | Not specified in abstract | |

| 2-Phenylacrylonitrile | Compound 1g2a | HCT116, BEL-7402 | Nanomolar range | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

2. Materials:

- Cancer cell line of interest (e.g., A549, MCF-7)

- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

- Phosphate-buffered saline (PBS)

- Trypsin-EDTA

- MTT solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)

- Test compounds dissolved in DMSO

- 96-well microplates

- Microplate reader

3. Step-by-Step Procedure:

- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

- MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Choices: The choice of cell line should be relevant to the type of cancer being targeted. The seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment. The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of DMSO as a solvent is standard, but its final concentration must be carefully controlled to avoid nonspecific toxicity.

Signaling Pathway Visualization

Caption: Inhibition of the EGFR signaling pathway by a hypothetical oxazinone-benzonitrile compound.

Antiviral Activity: A New Line of Defense

The emergence of new and drug-resistant viruses necessitates the continuous development of novel antiviral agents. Both oxazinone and benzonitrile scaffolds have been explored for their potential to combat viral infections.

Oxazinone Derivatives in Antiviral Research

Derivatives of the oxazinone ring have demonstrated notable antiviral properties. For example, a series of oxazinyl flavonoids have been synthesized and shown to be effective against the tobacco mosaic virus (TMV).[1] Molecular docking studies suggest that these compounds may inhibit viral assembly by interacting with the viral coat protein.[1] The broader class of benzazines, which includes quinazolines, has also been identified as a promising source of antiviral drugs.[9]

Benzonitrile Compounds as Viral Entry Inhibitors

Benzonitrile derivatives have shown particular promise in targeting the early stages of viral infection. Specifically, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of the Hepatitis C Virus (HCV).[4] These compounds act by blocking the entry of the virus into host cells, a complex process involving the interaction of viral envelope glycoproteins with host cell receptors.[4]

Prospective Antiviral Mechanisms of Oxazinone-Benzonitrile Compounds

A hybrid oxazinone-benzonitrile molecule could offer a multi-pronged antiviral strategy. For instance, the oxazinone portion could be designed to inhibit a key viral enzyme, such as a protease or polymerase, while the benzonitrile moiety could interfere with viral entry or attachment to host cells. This dual mechanism could lead to a more robust antiviral effect and a higher barrier to the development of viral resistance.

Data Summary: Antiviral Activity

| Compound Class | Specific Derivative | Target Virus | Mechanism/Activity | Reference |

| Oxazinyl Flavonoids | Compounds 6n, 6p | Tobacco Mosaic Virus (TMV) | Inhibit virus assembly | [1] |

| Benzonitrile Derivative | L0909 | Hepatitis C Virus (HCV) | Inhibits viral entry (EC50 = 0.022 μM) | [4] |

| Benzazine Derivatives | Compounds 16a-d | Zika Virus (ZIKV), Chikungunya Virus (CHIKV) | Active in early and post-infectious stages | [9] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

1. Principle: This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound. The formation of plaques (localized areas of cell death) in a monolayer of host cells is inhibited in the presence of an effective antiviral agent.

2. Materials:

- Host cell line susceptible to the virus of interest

- Virus stock of known titer

- Complete culture medium

- Agarose or methylcellulose overlay medium

- Test compounds

- Crystal violet staining solution

- 6-well or 12-well plates

3. Step-by-Step Procedure:

- Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

- Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

- Compound Treatment: During or after virus adsorption, add the overlay medium containing various concentrations of the test compound.

- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

- Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Causality in Experimental Choices: The choice of host cell and virus is critical and specific to the research question. The overlay medium is used to restrict the spread of the virus, ensuring that new infections are localized and form distinct plaques. Crystal violet stains living cells, making the areas of virus-induced cell death (plaques) easily visible.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative conditions. Both oxazinone and benzonitrile derivatives have been investigated for their potential to modulate inflammatory responses.

Oxazinone Derivatives as Anti-inflammatory Agents

The oxazinone scaffold is present in compounds with significant anti-inflammatory properties.[10][11] For instance, phenethyl benzo[4][7]oxazin-3-ones have been identified as potent inhibitors of PI3Kgamma, a kinase that plays a crucial role in inflammatory diseases like rheumatoid arthritis and COPD.[12] More recently, 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects in microglial cells (the primary immune cells of the central nervous system).[13] These compounds were found to activate the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and inflammation.[13]

Benzonitrile Compounds in Inflammation

While less extensively studied for direct anti-inflammatory effects compared to their other activities, the kinase inhibitory properties of some benzonitrile derivatives could have implications for inflammation, as many kinases are involved in inflammatory signaling cascades.

Integrated Anti-inflammatory Strategies with Oxazinone-Benzonitrile Compounds

The combination of an oxazinone core, capable of targeting specific inflammatory pathways like PI3K or Nrf2, with a benzonitrile moiety could lead to potent anti-inflammatory agents. The benzonitrile group could be tailored to enhance cell permeability, improve metabolic stability, or even interact with secondary binding pockets on the target enzyme, thereby increasing potency and selectivity.

Data Summary: Anti-inflammatory Activity

| Compound Class | Specific Derivative(s) | Target/Model | Key Findings | Reference |

| Benzoxazinone/Quinazolinone | Newly synthesized derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [10][11] |

| Phenethyl benzo[4][7]oxazin-3-one | Series of derivatives | PI3Kgamma | Nanomolar inhibitors of PI3Kgamma | [12] |

| 2H-1,4-benzoxazin-3(4H)-one | Compounds e2, e16, e20 | LPS-induced BV-2 microglial cells | Reduced pro-inflammatory cytokines, activated Nrf2-HO-1 pathway | [13] |

| Benzoxazolinone Derivatives | Compounds 12, 13 | Prostaglandin E2-induced paw edema | Potent inhibition of PGE2-induced edema | [14] |

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

1. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is used to quantify nitrite (a stable product of NO), providing an indirect measure of NO production.

2. Materials:

- Macrophage cell line (e.g., RAW 264.7)

- Complete culture medium

- LPS from E. coli

- Test compounds

- Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite standard solution

- 96-well plates

3. Step-by-Step Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

- Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with untreated cells, cells treated only with LPS, and cells treated with a known anti-inflammatory drug.

- Sample Collection: After incubation, collect the cell culture supernatants.

- Griess Assay:

- In a new 96-well plate, add 50 µL of each supernatant.

- Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

- Absorbance Measurement: Measure the absorbance at 540 nm.

- Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the test compounds.

Causality in Experimental Choices: RAW 264.7 cells are a widely used and reliable model for studying macrophage-mediated inflammation. LPS is a standard and potent inducer of the inflammatory response. The Griess assay is a simple, sensitive, and specific method for measuring NO production.

Signaling Pathway Visualization

Sources

- 1. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijpsr.info [ijpsr.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]